molecular formula C22H19N5O2S B2974470 N-(2-methoxyphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1004185-35-6

N-(2-methoxyphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2974470
CAS No.: 1004185-35-6
M. Wt: 417.49
InChI Key: MADPUBMBWHJZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole ring at the 4-position. The sulfanyl (-S-) linker connects the pyridazine moiety to an acetamide group, which is further substituted with a 2-methoxyphenyl group. This structural design is characteristic of compounds targeting enzyme inhibition or receptor modulation, as seen in analogs such as CB-839 (a glutaminase inhibitor) . The 2-methoxyphenyl group may enhance lipophilicity and influence binding interactions, while the pyridazine-pyrazole framework provides a rigid scaffold for molecular recognition .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-29-20-6-3-2-5-19(20)24-21(28)15-30-22-12-11-18(25-26-22)16-7-9-17(10-8-16)27-14-4-13-23-27/h2-14H,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADPUBMBWHJZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-methoxyphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Structural Overview

The compound features several key structural components:

  • Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Pyrazolyl group : Known for its diverse pharmacological properties.
  • Pyridazinyl group : Implicated in various biological activities, including anti-inflammatory and anticancer effects.
  • Sulfanyl linkage : Enhances the reactivity and interaction potential of the compound.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Reaction of precursors : Such as 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole with 2,4,6-trichlorophenyl hydrazine in ethanol under acidic conditions.
  • Purification and characterization : Using techniques like NMR and mass spectrometry to confirm structural integrity.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

Anticancer Activity

Research has shown that derivatives of pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds similar to N-(2-methoxyphenyl)-2-{6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin} have demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and A549 cell lines, indicating potential anticancer properties .

Antimicrobial Properties

The presence of multiple functional groups suggests that the compound may also possess antimicrobial activity, although specific data on this compound is limited. Comparatively, structurally related compounds have shown promising results against various bacterial strains .

Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects, which could be attributed to the inhibition of pro-inflammatory cytokines .

Case Studies

A few notable studies relevant to the biological activity of similar compounds include:

Study ReferenceCompoundActivityIC50 Value
Bouabdallah et al. N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineCytotoxicity against Hep-23.25 mg/mL
Wei et al. Ethyl derivativesAntitumor activity against A54926 µM
Cankara et al. Pyrazole amidesCytotoxicity against HCT1161.1 µM

Comparison with Similar Compounds

Impact of Substituents on Pharmacological Properties

  • Aromatic Substitutions: The 2-methoxyphenyl group in the target compound likely enhances metabolic stability compared to the 4-fluorobenzyl group in its analog (CAS 1019096-85-5), which may exhibit higher polarity due to the fluorine atom .
  • Heterocyclic Cores :

    • Pyridazine-pyrazole systems (target compound, CAS 1019096-85-5) offer planar geometries suitable for π-π stacking in enzyme active sites.
    • Triazole-furan derivatives () exhibit anti-inflammatory effects, suggesting sulfanyl-acetamide motifs broadly influence biological activity .
  • Sulfanyl Linkers :

    • The -S- linker in the target compound and its analogs may facilitate hydrogen bonding or hydrophobic interactions, as seen in hydrogen-bonding patterns analyzed by Bernstein et al. .

Mechanistic Insights from Structural Analogues

  • CB-839: Demonstrates that pyridazine-containing compounds can inhibit glutaminase (GLS), a metabolic enzyme overexpressed in cancers.
  • Triazole Derivatives : Anti-exudative activity in rats () implies that sulfanyl-acetamide derivatives may modulate inflammatory pathways, possibly via cyclooxygenase (COX) or lipoxygenase (LOX) inhibition .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology : Use equimolar concentrations of reactants (0.01 M) under reflux conditions (150°C, 5 hours) with pyridine and Zeolite Y-H as catalysts. Post-reaction, distill excess pyridine, cool the mixture, and purify via recrystallization from ethanol. This approach minimizes side reactions and enhances crystallinity .
  • Key Parameters : Reaction time (5 hours), catalyst ratio (0.01 M each), and ethanol as the recrystallization solvent.

Q. What experimental protocols are recommended for crystallizing this compound for X-ray diffraction studies?

  • Methodology : Grow single crystals via slow evaporation using ethanol or methanol. Employ SHELX programs (e.g., SHELXL for refinement) to solve the structure. Validate hydrogen-bonding networks using graph-set analysis to confirm molecular packing .
  • Data Validation : Use R-factor thresholds (<0.05) and cross-check with PLATON for twinning or disorder .

Q. How should researchers assess the antiproliferative activity of this compound in vitro?

  • Methodology : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at varying concentrations (e.g., 1–100 µM). Include controls (e.g., cisplatin) and validate results with dose-response curves. Monitor apoptosis via flow cytometry .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives with modified pyridazinyl or pyrazolyl groups?

  • Methodology : Use quantum chemical calculations (DFT) to model transition states and reaction energetics. ICReDD’s workflow integrates computational reaction path searches with experimental validation to prioritize viable synthetic routes .
  • Case Study : Substituting pyridazinyl with triazolyl groups requires evaluating electronic effects (e.g., Hammett constants) and steric hindrance .

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structure elucidation?

  • Methodology : Cross-validate using complementary techniques:

  • NMR : Confirm proton environments and substituent positions.
  • XRD : Resolve ambiguities in connectivity (e.g., sulfanyl vs. sulfonyl groups).
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns.
    • Example : If XRD shows a planar pyridazine ring but NMR suggests distortion, re-examine solvent effects or dynamic behavior .

Q. What strategies enable the synthesis of derivatives with enhanced bioactivity via functional group modifications?

  • Methodology :

  • Pyrazolyl Modifications : Introduce electron-withdrawing groups (e.g., -F, -CN) via Suzuki-Miyaura coupling to enhance binding affinity .
  • Sulfanyl Group Replacement : Replace sulfur with sulfone or phosphonate moieties to alter solubility and metabolic stability .
    • Optimization : Screen reaction conditions (e.g., Pd catalysts, solvent polarity) to balance yield and selectivity .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodology :

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling : Recover Zeolite Y-H via filtration and reuse for 3–5 cycles without loss of activity.
  • Energy Efficiency : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 5 hours) .

Data Contradiction Analysis Example

Scenario : Conflicting logP values from computational vs. experimental measurements.

  • Resolution :
    • Computational Check : Recalculate using multiple software (e.g., ChemAxon, ACD/Labs) to identify algorithmic biases.
    • Experimental Validation : Perform shake-flask assays with octanol/water partitioning under controlled pH .
    • Root Cause : Ionization effects or impurities in the experimental sample.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.